Methyl 2-amino-3-(quinolin-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(quinolin-3-yl)propanoate is a chemical compound that features a quinoline ring attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(quinolin-3-yl)propanoate typically involves the reaction of quinoline derivatives with amino acids or their esters. One common method involves the use of quinoline-3-carboxaldehyde and methyl 2-amino-3-bromopropanoate under basic conditions to form the desired product through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(quinolin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl 2-amino-3-(quinolin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(quinolin-3-yl)propanoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(quinolin-2-yl)propanoate
- Methyl 2-amino-3-(quinolin-2-yl)propanoate
- Methyl 3-amino-3-(quinolin-4-yl)propanoate
Uniqueness
Methyl 2-amino-3-(quinolin-3-yl)propanoate is unique due to the position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with enzymes, receptors, and other biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-amino-3-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11(14)7-9-6-10-4-2-3-5-12(10)15-8-9/h2-6,8,11H,7,14H2,1H3 |
InChI Key |
UEPLCVYPDMQVHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
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